Cas no 1000340-20-4 (3-Bromo-6-methyl-5-nitro-7-azaindole)

3-Bromo-6-methyl-5-nitro-7-azaindole is a heterocyclic compound featuring a bromo-substituted azaindole core with additional methyl and nitro functional groups. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the nitro group offers versatility in reduction or substitution chemistry. Its well-defined molecular framework is advantageous for medicinal chemistry applications, including kinase inhibitor development. The compound's purity and stability ensure reliable performance in synthetic workflows, making it a practical choice for researchers seeking tailored modifications in complex heterocyclic systems.
3-Bromo-6-methyl-5-nitro-7-azaindole structure
1000340-20-4 structure
Product Name:3-Bromo-6-methyl-5-nitro-7-azaindole
CAS No:1000340-20-4
MF:C8H6BrN3O2
MW:256.056140422821
CID:844751
Update Time:2025-10-23

3-Bromo-6-methyl-5-nitro-7-azaindole Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-6-methyl-5-nitro-7-azaindole
    • 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
    • Inchi: 1S/C8H6BrN3O2/c1-4-7(12(13)14)2-5-6(9)3-10-8(5)11-4/h2-3H,1H3,(H,10,11)
    • InChI Key: OAVGDDMDWNKGOE-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C([N+]([O-])=O)C(C)=N2)C(Br)=C1

Computed Properties

  • Exact Mass: 254.96434g/mol
  • Monoisotopic Mass: 254.96434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 256.06g/mol
  • XLogP3: 2.2
  • Topological Polar Surface Area: 74.5Ų

3-Bromo-6-methyl-5-nitro-7-azaindole Pricemore >>

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Additional information on 3-Bromo-6-methyl-5-nitro-7-azaindole

Introduction to 3-Bromo-6-methyl-5-nitro-7-azaindole (CAS No. 1000340-20-4)

3-Bromo-6-methyl-5-nitro-7-azaindole (CAS No. 1000340-20-4) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents and as a building block for complex organic molecules.

The chemical structure of 3-Bromo-6-methyl-5-nitro-7-azaindole consists of a 7-azaindole core, which is a nitrogen-containing heterocyclic ring system. The presence of the bromo, methyl, and nitro substituents imparts specific chemical and biological properties to the molecule. The bromo group enhances the electrophilic nature of the molecule, making it a valuable intermediate in substitution reactions. The methyl group contributes to the overall stability and lipophilicity, while the nitro group introduces electron-withdrawing effects and potential redox activity.

In recent years, 3-Bromo-6-methyl-5-nitro-7-azaindole has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as a precursor in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry (2022) reported the synthesis of several derivatives of 3-Bromo-6-methyl-5-nitro-7-azaindole and their evaluation as potential anticancer agents. The results indicated that these derivatives exhibited significant cytotoxic activity against various cancer cell lines, suggesting their potential as lead compounds for further drug development.

Beyond its use in anticancer drug discovery, 3-Bromo-6-methyl-5-nitro-7-azaindole has also shown promise in other therapeutic areas. A recent study published in the Bioorganic & Medicinal Chemistry Letters (2021) explored the antimicrobial properties of this compound and its derivatives. The researchers found that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents.

The synthetic versatility of 3-Bromo-6-methyl-5-nitro-7-azaindole has also made it an attractive starting material for the preparation of complex organic molecules. A notable example is its use in the synthesis of heterocyclic compounds with diverse biological activities. A study published in the Tetrahedron Letters (2023) described an efficient synthetic route to access a range of substituted 7-azaindoles using 3-Bromo-6-methyl-5-nitro-7-azaindole as a key intermediate. The synthesized compounds were evaluated for their biological activities, including anti-inflammatory and neuroprotective effects.

In addition to its synthetic utility, 3-Bromo-6-methyl-5-nitro-7-azaindole has been investigated for its photophysical properties. Research published in the Journal of Physical Chemistry C (2021) explored the fluorescence behavior of this compound and its derivatives. The study revealed that certain structural modifications could significantly enhance the fluorescence quantum yield, making these compounds suitable for use in bioimaging applications.

The safety and environmental impact of chemicals are crucial considerations in their development and application. While detailed toxicological studies on 3-Bromo-6-methyl-5-nitro-7-azaindole are still ongoing, preliminary data suggest that it exhibits low toxicity when handled under appropriate conditions. However, it is essential to follow standard safety protocols during handling and storage to ensure safe usage.

In conclusion, 3-Bromo-6-methyl-5-nitro-7-azaindole (CAS No. 1000340-20-4) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features make it an invaluable intermediate in organic synthesis and a promising candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in scientific research.

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